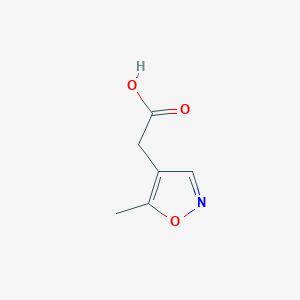

5-Methylisoxazole-4-acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylisoxazole-4-acetic Acid is a chemical compound with the molecular formula C5H5NO3 . It is commonly used in laboratory settings . The compound is a key intermediate in the synthesis of various isoxazole products .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This ester is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate, forming ethyl-5-methylisoxazole-4-carboxylate. This compound is then reacted with a strong acid to form 5-methylisoxazole-4-carboxylic acid. The crystallized acid is then reacted with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride, which is finally reacted with trifluoromethyl aniline and an amine base .Molecular Structure Analysis

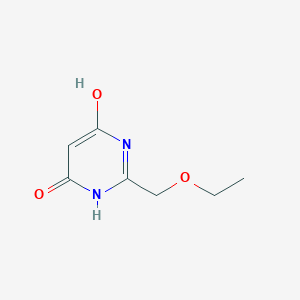

The molecular structure of this compound is characterized by a five-membered heterocyclic moiety . The compound has a molecular weight of 127.10 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . It can also react with different aldehydes to form Schiff bases, which can be condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point range of 144 - 148 °C .Scientific Research Applications

Neuroprotection and Receptor Antagonism

5-Methylisoxazole-4-acetic acid has been instrumental in the development of novel excitatory amino acid (EAA) receptor antagonists. Studies have synthesized compounds based on this acid that effectively protect rat striatal neurons against neurotoxic effects, offering potential insights into neuroprotective strategies. These antagonists show selectivity in antagonizing excitatory effects induced by specific amino acids, suggesting their utility in understanding and potentially treating neurological conditions (Krogsgaard‐Larsen et al., 1991).

Antibacterial Applications

Research on derivatives of this compound has revealed its potential in creating antibacterial agents. Various synthesized compounds containing the 5-methylisoxazole moiety have demonstrated notable antibacterial activities. These studies indicate the scope of this compound in developing new antibacterial drugs (Hui et al., 1999), (Hui et al., 2002).

Synthesis of Isoxazolylpyrrolones

The compound is used in the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters. This process involves a three-component reaction, showcasing the chemical versatility and potential pharmaceutical applications of this compound (Sakhno et al., 2021).

Metabotropic Excitatory Amino Acid Agonist

The compound serves as a precursor for the synthesis of specific agonists at metabotropic excitatory amino acid receptors. These findings underscore its significance in the research and development of new neurotransmitter receptor modulators, which can be crucial for understanding and treating various neurological disorders (Bräuner‐Osborne et al., 1996).

Miscellaneous Applications

This compound has been used in various other studies, ranging from the synthesis of platelet GPIIb/IIIa antagonists to the preparation of compounds with potential anti-inflammatory properties. These diverse applications illustrate the compound's broad utility in pharmaceutical and chemical research (Zhang Lh et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)3-7-10-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBECZHKPAWUAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)